1-(Quinolin-2-yl)propan-2-ol
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Overview
Description
1-(Quinolin-2-yl)propan-2-ol is a versatile small molecule scaffold with the chemical formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . This compound features a quinoline ring, which is a nitrogen-containing heterocycle, attached to a propanol group. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal and industrial chemistry .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives show selectivity in binding to theestrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
For instance, some 2-arylquinoline derivatives show selectivity in binding to the ER β .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Result of Action
Biochemical Analysis
Biochemical Properties
1-(Quinolin-2-yl)propan-2-ol has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to show moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv
Cellular Effects
It has been reported to have antimycobacterial properties, suggesting that it may influence cell function and cellular processes .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Quinolin-2-yl)propan-2-ol can be synthesized through various methods. One approach involves the reaction of quinoline derivatives with propanol under specific conditions. For instance, a catalyst-free synthesis method utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include quinoline-2-carboxylic acids, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-(Quinolin-2-yl)propan-2-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Quinolin-2-yl)propan-2-ol include:
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These derivatives have shown potential antimycobacterial activity.
Quinolin-2(1H)-ones: These compounds are prevalent in natural products and pharmacologically useful compounds.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its wide range of biological activities make it a valuable compound for scientific research .
Properties
IUPAC Name |
1-quinolin-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXPEAAAIRCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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